DIPSO sodium salt

描述

准备方法

Synthetic Routes and Reaction Conditions

DIPSO sodium salt can be synthesized by reacting 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid with sodium hydroxide. The reaction typically involves dissolving the acid in water and then adding sodium hydroxide solution until the desired pH is reached. The product is then crystallized out of the solution .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where the acid and sodium hydroxide are mixed under controlled conditions. The resulting solution is then subjected to crystallization, filtration, and drying to obtain the final product .

化学反应分析

Types of Reactions

DIPSO sodium salt primarily undergoes complexation reactions with metal ions. It can form stable complexes with various metal ions, such as neodymium (III) and erbium (III), through coordination with the oxygen atoms of the sulfonate and hydroxyl groups.

Common Reagents and Conditions

The complexation reactions typically involve the use of metal salts like neodymium chloride or erbium chloride in aqueous solutions. The reactions are usually carried out at room temperature and neutral pH.

Major Products

科学研究应用

Biological and Biochemical Research

DIPSO sodium salt is primarily utilized as a buffering agent in biological assays and experiments. Its ability to maintain stable pH levels in the range of 7.0 to 8.2 makes it ideal for various applications:

- Cell Culture : DIPSO has been shown to support the maturation of mouse oocytes without adverse effects at a concentration of 20 mM . Additionally, it has been used successfully in culturing embryos, demonstrating compatibility with developmental processes.

- Assay Development : The compound is employed in diagnostic tests and assays where precise pH control is crucial. Its low toxicity profile enhances its suitability for sensitive biological applications .

Assisted Reproductive Technology (ART)

This compound has potential applications in ART, particularly in embryo culture:

Environmental and Clinical Applications

This compound's buffering capabilities extend beyond laboratory settings:

- Food Safety Testing : The compound is used in microbiological assays to ensure optimal conditions for microbial growth and testing, which is crucial for food safety applications .

- Water Quality Assessment : Its buffering properties help maintain stable conditions during water testing, allowing for accurate measurement of various contaminants .

Comparative Performance

The following table summarizes the performance of this compound compared to other common buffers in specific applications:

| Buffer Type | pKa (at 37°C) | Effective pH Range | Common Applications | Notes |

|---|---|---|---|---|

| DIPSO | 7.35 | 7.0 - 8.2 | Cell culture, ART | Low toxicity; supports embryo development |

| HEPES | 7.55 | 6.8 - 8.2 | Cell culture, biochemical assays | High buffering capacity; less effective for some embryos |

| MOPS | 7.15 | 6.5 - 7.9 | Molecular biology | Good for neutral pH assays; less effective than DIPSO in some contexts |

Case Study 1: Mouse Oocyte Maturation

In a study examining the effects of various buffers on mouse oocyte maturation, DIPSO was administered at a concentration of 20 mM. Results indicated no adverse effects on maturation rates compared to control groups using traditional buffers .

Case Study 2: Embryo Development

Research investigating the impact of different buffered media on mouse embryo development found that a tri-buffer system including DIPSO significantly supported blastocyst formation compared to mono-buffered systems . This highlights its potential utility in improving outcomes in ART.

作用机制

DIPSO sodium salt exerts its buffering action by undergoing reversible protonation and deprotonation reactions. The sulfonate and hydroxyl groups in the molecule can accept or donate protons, thereby maintaining the pH of the solution within the desired range. This buffering action is crucial in maintaining the stability and activity of biological molecules and reactions .

相似化合物的比较

Similar Compounds

Some compounds similar to DIPSO sodium salt include:

- 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid (DIPSO)

- 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid sodium salt (AMPSO sodium salt)

- 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid sodium salt (MOPSO sodium salt)

- 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid sodium salt (TAPS sodium salt) .

Uniqueness

What sets this compound apart from these similar compounds is its specific pH range and buffering capacity. It is particularly effective in maintaining pH between 7.0 and 8.2, making it suitable for a wide range of biological and biochemical applications .

生物活性

DIPSO sodium salt, chemically known as 3-(N,N-bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid sodium salt, is a zwitterionic buffer widely utilized in biochemical and biological research. Its primary role is to maintain pH stability in various biological systems, which is crucial for the optimal functioning of enzymes, proteins, and other biomolecules.

- Molecular Formula : C₇H₁₆NNaO₆S

- Molecular Weight : 265.26 g/mol

- pH Range : 7.0 - 8.2

This compound acts as a buffering agent by absorbing excess hydrogen or hydroxide ions, thus stabilizing the pH of the solution. This property is essential in maintaining an environment conducive to biochemical reactions, particularly in enzymatic processes and cell culture applications .

Biochemical Applications

This compound is employed in various scientific fields due to its buffering capacity:

- Biochemistry : Used in enzymatic reactions and protein purification processes.

- Cell Culture : Maintains physiological pH levels in culture media.

- Medicine : Utilized in diagnostic assays where precise pH control is crucial.

Table 1: Applications of this compound

| Application Area | Description |

|---|---|

| Biochemistry | Buffering agent in enzymatic reactions |

| Cell Culture | Maintains pH in culture media |

| Medicine | Used in diagnostic assays |

Biological Activity Studies

Research has demonstrated the effectiveness of this compound in various biological assays:

- Cytotoxicity Assays : In vitro studies have shown that maintaining stable pH with DIPSO can influence cell viability and metabolic activity. The compound's role as a buffer helps prevent pH-induced cytotoxicity during experiments .

- Enzyme Activity : The buffering capacity of this compound supports enzyme stability and activity, making it a preferred choice for reactions involving sensitive biomolecules .

- Cell Signaling : By maintaining a stable pH environment, this compound aids in cellular signaling pathways, impacting gene expression and cellular metabolism .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various compounds on mammalian cell lines while using this compound as a buffer. Results indicated that cells maintained in a buffered environment exhibited higher viability compared to those without buffering, underscoring the importance of pH stability in cytotoxicity assessments .

Study 2: Enzymatic Reactions

In another investigation, the effect of different buffers on enzyme kinetics was analyzed. This compound provided optimal conditions for several enzymes, demonstrating its utility in biochemical assays where enzyme activity is critical .

Comparative Analysis with Other Buffers

This compound is often compared with similar zwitterionic buffers such as HEPES and MOPS. The following table summarizes their characteristics:

| Buffer Type | Effective pH Range | Molecular Weight (g/mol) | Unique Features |

|---|---|---|---|

| DIPSO | 7.0 - 8.2 | 265.26 | Excellent stability at physiological pH |

| HEPES | 6.8 - 8.2 | 238.3 | Widely used in cell culture |

| MOPS | 6.5 - 7.9 | 209.26 | Suitable for molecular biology applications |

属性

IUPAC Name |

sodium;3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO6S.Na/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14;/h7,9-11H,1-6H2,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASJMJKAMKICKL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

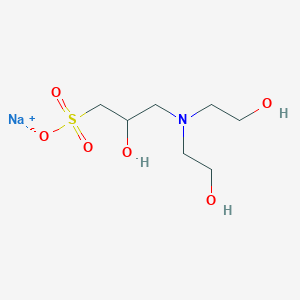

C(CO)N(CCO)CC(CS(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635431 | |

| Record name | Sodium 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-62-0 | |

| Record name | Sodium 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。